Propionic Acid - 90990-11-7

Propionic Acid

Catalog Number: EVT-7895177
CAS Number: 90990-11-7
Molecular Formula: C3H6O2
C3H6O2
CH3CH2COOH
Molecular Weight: 74.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propionic acid, also known as propanoic acid, is a naturally occurring short-chain fatty acid (SCFA) with the formula CH3CH2COOH. It plays a crucial role in various metabolic processes and serves as an important intermediate in the fermentation pathways of several bacteria, particularly those belonging to the genus Propionibacterium. [, , , ]

Role as a Metabolite

  • Gut Microbiota: Propionic acid is produced in the gut by the fermentation of dietary fibers by specific gut microbes. It acts as an energy source for colonocytes and contributes to maintaining a healthy gut environment. [, , ]
  • Intermediary Metabolism: In mammalian cells, propionic acid can be metabolized via the propionyl-CoA pathway, eventually contributing to energy production via the tricarboxylic acid (TCA) cycle. []
  • Signaling Molecule: Emerging evidence suggests that propionic acid may act as a signaling molecule, influencing various physiological processes such as appetite regulation and immune response. [, ]

Role in Propionic Acid Fermentation

  • Production by Propionibacterium: Bacteria like Propionibacterium freudenreichii and Propionibacterium acidipropionici are known for their ability to produce propionic acid as a major end product of fermentation. [, ]
  • Industrial Importance: This fermentation process is significant for the industrial production of propionic acid and its derivatives, which find applications in food preservation, chemical synthesis, and other areas. [, , , ]
Source

Propionic acid can be sourced through various methods, including both chemical synthesis and biological fermentation. The primary industrial production methods involve petrochemical processes, but there is also significant interest in biotechnological methods using microbial fermentation, particularly from substrates like glucose and whey permeate.

Classification

Propionic acid belongs to the class of saturated carboxylic acids. It is classified as a short-chain fatty acid and is recognized for its role in various biochemical processes, including metabolism and energy production.

Synthesis Analysis

Methods

  1. Chemical Synthesis:
    • Reppe Process: Involves the reaction of ethylene with carbon monoxide and water at high temperatures and pressures to produce propionic acid.
    • Oxidation of Propionaldehyde: This method uses oxygen in the presence of catalysts to oxidize propionaldehyde into propionic acid. The transformation efficiency can exceed 99% under optimized conditions .
  2. Biotechnological Fermentation:
    • Microbial Fermentation: Specific bacteria such as Propionibacterium freudenreichii convert substrates like glucose into propionic acid through anaerobic fermentation. The theoretical maximum yield from glucose is approximately 54.8% by weight .
    • Electrochemical Synthesis: Recent studies have demonstrated the electrochemical synthesis of propionic acid using gold electrodes, where propionaldehyde undergoes oxidation in an alkaline medium .

Technical Details

The industrial production often emphasizes optimizing conditions such as pH, temperature, and substrate concentration to maximize yield and minimize by-products. In microbial processes, factors like culture conditions and bioreactor design play crucial roles in efficiency .

Molecular Structure Analysis

Structure

Propionic acid has a simple molecular structure consisting of a three-carbon chain with a carboxylic functional group (-COOH) at one end. Its structural formula can be represented as:

CH3CH2COOH\text{CH}_3\text{CH}_2\text{COOH}

Data

  • Molecular Weight: 74.08 g/mol
  • Melting Point: -20.8 °C
  • Boiling Point: 141.2 °C

The presence of the carboxylic group contributes to its acidic properties, allowing it to donate protons (H+) in solution.

Chemical Reactions Analysis

Reactions

Propionic acid participates in various chemical reactions typical of carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Neutralization: Reacts with bases to form salts and water.
  3. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form hydrocarbons.

Technical Details

The esterification process typically involves heating propionic acid with an alcohol in the presence of an acid catalyst, resulting in the formation of propyl propionate or other esters depending on the alcohol used.

Mechanism of Action

Process

In biological systems, propionic acid plays a role as an intermediate in metabolic pathways. It is produced during the fermentation of carbohydrates by certain bacteria, which convert sugars into short-chain fatty acids through anaerobic processes.

Data

The metabolic pathway for propionic acid synthesis involves several steps:

  • Conversion of lactate or other substrates into propionate via specific bacterial enzymatic reactions.
  • Propionic acid can then be utilized by various organisms as an energy source or further metabolized into other compounds.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Pungent
  • Density: 0.993 g/cm³ at 20 °C

Chemical Properties

  • pKa: Approximately 4.87, indicating moderate acidity.
  • Solubility: Soluble in water, ethanol, and ether.

These properties make propionic acid an effective antimicrobial agent and preservative in food applications .

Applications

Scientific Uses

  1. Food Preservation: Used as a preservative due to its ability to inhibit mold growth.
  2. Agriculture: Employed as a feed additive for livestock to promote growth.
  3. Pharmaceuticals: Utilized in the synthesis of various pharmaceutical compounds.
  4. Chemical Industry: Serves as an intermediate in the production of herbicides, fungicides, and plasticizers.
Historical Context and Evolution of Production Paradigms

Early Discoveries and Initial Industrial Synthesis Methods

Propionic acid (C₃H₆O₂) was first identified in 1844 by chemist Johann Gottlieb during investigations into the reaction between potassium hydroxide and sugar [1] [5]. By 1847, French chemist Jean-Baptiste Dumas had synthesized the compound and named it from the Greek words protos (first) and pion (fat), reflecting its status as the smallest fatty acid [5]. The first evidence of biological synthesis came in 1878 when Albert Fitz demonstrated that bacteria could produce propionic acid during lactic acid fermentation, formalized in the Fitz equation [5]. This discovery laid the groundwork for understanding microbial involvement in acidogenesis.

Early industrial production relied on petrochemical routes. The Reppe process (ethylene carbonylation using nickel carbonyl catalysts) and the Larson process (ethanol reaction with carbon monoxide under boron trifluoride catalysis) dominated 20th-century production [3] [6]. Alternative methods included hydrocarbon oxidation and propionaldehyde oxidation. These processes required high temperatures (200–300°C), specialized catalysts, and generated environmentally hazardous by-products [3] [6]. By the 1980s, global production reached 350,000 tonnes annually, with Europe and Asia Pacific as key markets [1].

Table 1: Early Industrial Synthesis Methods for Propionic Acid

MethodReaction PathwayCatalyst/ConditionsEra
Reppe ProcessEthylene + CO + H₂O → Propionic acidNi(CO)₄, 250–300°C1930s–1980s
Larson ProcessEthanol + CO → Propionic acidBF₃, 200°C1920s–1960s
Propionaldehyde OxidationC₂H₅CHO + ½O₂ → C₃H₆O₂Cobalt salts, 40–50°CPost-1950s
Hydrocarbon OxidationLight naphtha + O₂ → Mixed acidsMetal oxides, 150–200°CLimited use

Shift from Petrochemical to Biotechnological Production

The limitations of petrochemical methods—environmental pollution, non-renewable feedstocks, and volatile petroleum prices—catalyzed research into fermentation alternatives [3] [4]. Biological production leverages anaerobic bacteria (notably Propionibacterium spp.) to convert renewable substrates into propionic acid via carboxylation pathways. This shift accelerated in the 2000s as metabolic engineering advanced and sustainability mandates emerged [4] [5].

Critical challenges initially hindered industrial adoption:

  • Product inhibition: Propionic acid concentrations >40 g/L inhibited bacterial growth [1] [7].
  • Low productivity: Native strains exhibited slow growth (0.02–0.10 h⁻¹) and required complex nutrients [3].
  • Downstream costs: Purification to >99% purity from fermentation broths containing acetic/succinic acids proved costly [3].

Innovations addressed these barriers:

  • Extractive fermentation: Using amine-based solvents or hollow-fiber membranes to remove acids in situ [1].
  • Immobilization: Calcium alginate beads or fibrous-bed reactors increased cell density to 99.7 g/L (dry weight) [1] [6].
  • Genetic engineering: Overexpression of methylmalonyl-CoA carboxylase in P. acidipropionici boosted yield by 38% [3] [4].

By 2020, economic viability benchmarks emerged: minimum 0.6 g/g yield and 1 g/L/h productivity from glucose [3]. Waste substrates like glycerol (from biodiesel production), sugarcane molasses, and enzymatically hydrolyzed wheat bran reduced feedstock costs by 30–50% [1] [4].

Table 2: Comparison of Substrates for Biological Propionic Acid Production

SubstrateTheoretical Yield (g/g)Highest Reported Titre (g/L)Key Microbial Strain
Glucose0.55134.5P. acidipropionici ATCC 4875
Glycerol0.8070.2P. freudenreichii DSM 20271
Lactose (whey permeate)0.4525.8P. acidipropionici
Sugarcane molasses0.5247.6P. jensenii mutant
Corn mash0.6099.0Adapted P. freudenreichii

Role of Propionibacterium in Historical Fermentation Practices

Propionibacterium species have been intrinsically linked to propionic acid production since their isolation from Emmental cheese in the early 19th century [4] [6]. Initially termed Bacillus acidi-propionici, these Gram-positive anaerobes were reclassified in the 1930s after their metabolic pathways were elucidated [6]. Dairy-associated species—P. freudenreichii, P. acidipropionici, P. jensenii, and P. thoenii—dominated traditional applications due to their GRAS (Generally Recognized As Safe) status [4] [6].

The Wood-Werkman cycle (succinate decarboxylation pathway) underpins their acidogenesis:

  • Pyruvate from carbohydrate metabolism undergoes carboxylation to oxaloacetate.
  • Oxaloacetate reduces to succinate via malate and fumarate.
  • Succinate decarboxylates to propionate via methylmalonyl-CoA [1] [3] [6].

This cycle generates ATP while balancing NAD⁺/NADH ratios. In cheese fermentation, P. freudenreichii subsp. shermanii converts lactate to propionate, acetate, and CO₂—the latter creating characteristic "eyes" in Swiss-type cheeses [6]. Historical fermentation practices exploited this:

  • Temperature control: Warm rooms (22–25°C) promoted propionibacterial activity after lactic acid bacteria (LAB) established acidity [6].
  • Symbiosis: LAB provided lactate as a carbon source, while Propionibacterium suppressed pathogens via acid production [8].
  • Substrate adaptation: Strains evolved to utilize lactose in whey permeate or lactic acid in silage [4].

Beyond dairy, Propionibacterium preserved pickled vegetables via co-fermentation with Lactobacillus brevis, where propionic acid concentrations reached 3–5% (w/w), inhibiting molds and Gram-negative bacteria [4] [8]. Modern biorefinery concepts extend these principles to valorize agri-waste. For example, wheat bran fermented with P. freudenreichii and L. brevis yields 332 ng/g of vitamin B₁₂ alongside propionic acid, demonstrating circular economy potential [8].

Table 3: Key Propionibacterium Species in Industrial Applications

Species/SubspeciesCarbon Source PreferenceIndustrial ApplicationUnique Traits
P. freudenreichii subsp. shermaniiLactate, lactoseSwiss cheese eye formationNitrate reduction, B₁₂ synthesis
P. freudenreichii subsp. freudenreichiiGlucose, glycerolProbiotic supplementsHeat resistance (76°C/10s)
P. acidipropioniciGlucose, hemicelluloseChemical precursor productionHigh acid tolerance (pH 4.5)
P. jenseniiLactate, sucroseSilage preservationEnhanced dicarboxylic acid pathway
P. thoeniiGlucose, fructoseAntifungal food coatingsBacteriocin production

The trajectory of propionic acid production—from Gottlieb’s discovery to engineered bioreactors—exemplifies industrial microbiology’s capacity to merge historical wisdom with innovation. Future paradigms will likely integrate systems biology tools to optimize the Wood-Werkman cycle, advancing bio-based production toward carbon neutrality [3] [7].

Properties

CAS Number

90990-11-7

Product Name

Propionic Acid

IUPAC Name

propanoic acid

Molecular Formula

C3H6O2
C3H6O2
CH3CH2COOH

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-N

SMILES

CCC(=O)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page.
Sol in alcohol, ether, chloroform.
Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform
In water, 1.0X10+6 mg/L at 25 °C /miscible/
1000.0 mg/mL
Solubility in water: very soluble
miscible with water, alcohol, organic solvents
Miscible

Canonical SMILES

CCC(=O)O

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